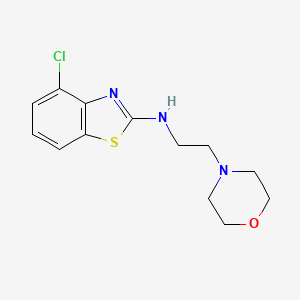

4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1177311-69-1, which serves as its unique molecular identifier in chemical databases. The complete systematic name reflects the presence of a chlorine substituent at the 4-position of the benzothiazole ring system, with an N-linked 2-morpholin-4-ylethyl chain attached to the 2-amino group. Alternative International Union of Pure and Applied Chemistry nomenclature includes 4-chloro-n-(2-morpholinoethyl)benzo[d]thiazol-2-amine, which emphasizes the benzo[d]thiazole core structure.

The molecular formula C₁₃H₁₆ClN₃OS indicates a complex heterocyclic structure containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The molecular weight has been consistently reported as 297.81 grams per mole across multiple commercial sources, establishing this as the accepted standard value. The structural representation through Simplified Molecular Input Line Entry System notation provides ClC1=CC=CC2=C1N=C(NCCN1CCOCC1)S2, which depicts the connectivity pattern of all atoms within the molecule. This notation clearly illustrates the chlorine substitution on the benzene ring, the thiazole heterocycle formation, and the morpholine-ethyl side chain attachment.

The molecular composition analysis reveals the presence of three nitrogen atoms, contributing to the compound's classification as a polynitrogenous heterocycle. The morpholine ring contributes one nitrogen and one oxygen atom, while the benzothiazole core provides two additional nitrogen atoms and one sulfur atom. The chlorine substituent introduces halogen functionality that significantly influences the compound's electronic properties and potential reactivity patterns. Commercial suppliers consistently report purity levels of 95%, indicating well-established synthetic procedures for obtaining high-quality material suitable for research applications.

Properties

IUPAC Name |

4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3OS/c14-10-2-1-3-11-12(10)16-13(19-11)15-4-5-17-6-8-18-9-7-17/h1-3H,4-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPOVLRCARIUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chloro Substituent: The chloro substituent can be introduced by chlorination of the benzothiazole ring using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Morpholine Moiety: The morpholine moiety can be attached to the benzothiazole ring through a nucleophilic substitution reaction. This involves the reaction of the chloro-substituted benzothiazole with 2-(morpholin-4-yl)ethylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine exhibit promising anticancer properties. Benzothiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The morpholine moiety enhances bioavailability and solubility, making it a suitable candidate for drug development aimed at treating various cancers .

Antimicrobial Properties

Studies have shown that benzothiazole derivatives possess antimicrobial activity against a range of pathogens. The presence of the morpholine group is believed to enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against bacteria and fungi .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown effectiveness in inhibiting certain kinases involved in cancer progression. This property makes it a valuable candidate for further research in targeted cancer therapies .

Material Science

Polymer Additives

this compound is being explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Corrosion Inhibitors

In material science, the compound has been evaluated for its potential use as a corrosion inhibitor in metal coatings. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates in harsh environments .

Environmental Science

Pesticide Development

The compound's structural characteristics suggest potential applications in developing new pesticides. Research indicates that benzothiazole derivatives can affect the growth and reproduction of pests while being less harmful to non-target organisms .

Water Treatment Applications

There is ongoing research into the use of this compound in water treatment processes. Its ability to interact with various contaminants suggests it could be effective in removing pollutants from water sources, contributing to environmental sustainability efforts .

Data Summary Table

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer activity, antimicrobial properties | Bioavailability, enzyme inhibition |

| Material Science | Polymer additives, corrosion inhibitors | Thermal stability |

| Environmental Science | Pesticide development, water treatment applications | Contaminant removal |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzothiazole derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines .

- Material Science Innovations : Research presented at the International Conference on Polymer Science discussed the incorporation of benzothiazole derivatives into polymer matrices, resulting in enhanced mechanical properties and resistance to thermal degradation .

- Environmental Impact Assessment : A study conducted by environmental scientists evaluated the effectiveness of benzothiazole derivatives in reducing pesticide runoff into water bodies, indicating a potential pathway for safer agricultural practices .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby exerting antidepressant effects.

Comparison with Similar Compounds

Positional Isomers: 6-Chloro vs. 4-Chloro Substitution

6-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS: Discontinued, CymitQuimica) differs from the target compound only in the position of the chloro group (6 vs. 4). Positional isomerism significantly impacts biological activity. For example, 6-chloro derivatives may exhibit altered binding to enzymes or receptors due to steric or electronic effects.

Key Insight : The 4-chloro position in the target compound may optimize interactions with hydrophobic pockets in target proteins compared to the 6-chloro analog.

Halogen Substitution: Fluoro vs. Chloro

4-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS: 1105189-11-4) replaces chlorine with fluorine. Fluorine’s smaller size and higher electronegativity can reduce steric hindrance and enhance metabolic stability. However, fluorine’s weaker lipophilicity compared to chlorine may decrease membrane permeability. This compound is listed as temporarily out of stock, suggesting its utility in research .

Key Insight : The chloro group in the target compound likely provides a better balance of lipophilicity and metabolic stability compared to fluorine.

Alkyl vs. Chloro Substituents

4-Ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS: 1204297-86-8) substitutes the chloro group with an ethyl chain. This compound is available from suppliers like Shanghai Yuanye Bio-Technology .

Key Insight : The ethyl analog’s higher lipophilicity could favor CNS-targeted applications, whereas the chloro group in the target compound may improve specificity for peripheral targets.

Complex Derivatives with Additional Functional Groups

SSR125543A (CAS: 752253-39-7), a corticotrophin-releasing factor (CRF1) receptor antagonist, features a 4-chloro-5-methylphenyl group and a cyclopropyl-fluorophenyl-ethyl substituent. Despite structural complexity, it shares the 2-aminothiazole core and morpholinylethyl group with the target compound. SSR125543A demonstrates nanomolar affinity for CRF1 receptors and oral bioavailability, highlighting the importance of the morpholine moiety in pharmacokinetics .

Key Insight : The target compound’s simpler structure lacks the cyclopropyl and fluorophenyl groups of SSR125543A, which are critical for CRF1 selectivity. However, its morpholine group may still support favorable ADME properties.

Thiazole and Thiadiazole Analogs

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () replaces the benzothiazole core with a thiadiazole ring. Thiadiazoles are known for insecticidal and fungicidal activities, suggesting that the benzothiazole core in the target compound may offer distinct biological profiles.

Key Insight : The benzothiazole scaffold in the target compound likely provides superior metabolic stability compared to thiadiazoles, which are prone to oxidation .

Biological Activity

4-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS Number: 1177311-69-1) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₆ClN₃OS

- Molecular Weight : 297.81 g/mol

- IUPAC Name : 4-chloro-N-[2-(4-morpholinyl)ethyl]-1,3-benzothiazol-2-amine

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases. Kinases are crucial in signaling pathways that regulate cell proliferation and survival, making them important targets in cancer therapy.

Inhibitory Activity Against Kinases

A study highlighted the compound's inhibitory effects on CSF1R (Colony Stimulating Factor 1 Receptor), with an IC₅₀ value of 5.5 nM, demonstrating significant potency compared to other compounds in its class . The selectivity profile was also favorable, indicating minimal off-target effects.

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably, it displayed cytotoxic effects against several tumor types:

| Cell Line | IC₅₀ (µM) |

|---|---|

| PC3 | 0.315 |

| MCF-7 | 0.540 |

| HCT-116 | 1.08 |

| A549 | 0.500 |

These results suggest that the compound may be effective in inhibiting tumor growth and could serve as a lead compound for further development in anticancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzothiazole compounds, providing insights into structure-activity relationships (SAR) that can inform future modifications of this compound:

- In Vivo Studies : In xenograft models, compounds similar to this benzothiazole derivative have shown a reduction in tumor growth by up to 62% at doses of 200 mg/kg, indicating promising therapeutic potential .

- Selectivity and Toxicity : The selectivity for CSF1R over other kinases was highlighted as a significant advantage, reducing potential side effects associated with less selective compounds .

- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest good oral bioavailability and acceptable metabolic profiles across species, which are critical for drug development .

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine?

Answer:

The compound can be synthesized via microwave-assisted reactions, which enhance reaction rates and yield compared to conventional heating. For example, substituted benzothiazoles are synthesized using microwave radiation with precursors like 2-aminobenzothiazoles and morpholine derivatives under controlled temperatures (70–100°C) . Characterization typically involves IR spectroscopy (C=N stretching at ~1620 cm⁻¹, N-H at ~3550 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.4–8.2 ppm, morpholine protons at δ 3.4–4.2 ppm) .

Advanced: How do structural modifications at the benzothiazole core affect biological activity?

Answer:

Structure-activity relationship (SAR) studies suggest that substituents like chloro groups at the 4-position enhance target binding affinity, while the morpholine ethyl chain improves solubility and pharmacokinetics. For instance, analogs with chloro substitutions show nanomolar affinity for receptors (e.g., CRF₁ receptor pKᵢ ~8.7) via hydrophobic interactions . Computational docking and X-ray crystallography (using SHELX software ) are critical for validating binding modes.

Basic: Which spectroscopic techniques are essential for confirming molecular structure?

Answer:

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=N at ~1620 cm⁻¹, C-Cl at ~693 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.4–8.2 ppm, morpholine protons at δ 3.4–4.2 ppm) .

- Mass spectrometry (FABMS) : Confirms molecular weight (e.g., m/z 466 for benzothiazole derivatives) .

Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?

Answer:

Rodent models are used to assess brain penetration and plasma stability. For example:

- CRF receptor antagonism : Oral administration (ID₅₀ ~6.5 mg/kg) in rats showed >24-hour duration of action via ex vivo radioligand binding .

- Stress response modulation : Restraint stress tests in rats (30 mg/kg oral dose reduced ACTH by 73%) validate bioavailability .

Basic: What reaction conditions optimize yield and purity?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) under reflux improve reaction rates .

- Temperature control : Microwave-assisted synthesis at 70–100°C reduces side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Advanced: How can computational methods predict target interactions?

Answer:

- Molecular docking : Predicts binding to receptors (e.g., CRF₁) using software like AutoDock .

- QSAR models : Correlate electronic parameters (HOMO-LUMO gaps) with antioxidant activity .

- DFT calculations : Validate stability of tautomeric forms and charge distribution .

Basic: What analytical methods ensure compound purity?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) detect impurities (<1%) .

- TLC : Rf values (e.g., 0.74 in ACN/methanol 1:1) confirm homogeneity .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C 56.59%, H 3.25%) .

Advanced: How does the compound interact with cellular targets at the molecular level?

Answer:

Mechanistic studies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.